2-(Difluoromethyl)-4-fluorotoluene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F3 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 |
InChI Key |
ORLWSDBCUREPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Difluoromethyl 4 Fluorotoluene and Analogues
Direct Benzylic Difluorination Strategies
The direct conversion of a benzylic C(sp³)–H bond to a C–F bond represents an atom-economical and elegant approach to fluorinated molecules. Recent progress in this area has led to the development of powerful strategies for the synthesis of difluoromethylarenes.
Oxidative C(sp³)–H Fluorination Approaches
Oxidative C(sp³)–H fluorination involves the in-situ generation of a reactive species that can abstract a hydrogen atom from a benzylic position, followed by trapping of the resulting radical with a fluorine source. These methods often employ a hypervalent iodine reagent, such as difluoro(phenyl)-λ³-iodane (PhIF₂), in the presence of a catalyst. While some iron-catalyzed systems have shown promise for the fluorination of various hydrocarbons, their application to toluene (B28343) derivatives for difluorination can be challenging. researchgate.net Catalyst-free systems have also been explored, where the oil-water interface can activate C(sp³)-H bonds in toluene, leading to selective oxidation. nih.govnih.gov However, these methods typically yield aldehydes rather than fluorinated products. The development of chemoselective methods that favor difluorination over other oxidation pathways remains an active area of research.
Site-Selective Mono- and Gem-Difluorination Protocols
Achieving site-selectivity in C–H functionalization is a formidable challenge. For substrates with multiple potential reaction sites, directing the fluorination to the desired position is crucial. Silver-catalyzed decarboxylative fluorination of malonic acid derivatives has emerged as a versatile method for accessing both mono- and gem-difluoroalkanes. acs.org By carefully selecting the base and solvent, the reaction can be tuned to favor one product over the other. acs.org This strategy, while not a direct C-H fluorination, provides a valuable route to difluoromethyl compounds from readily available starting materials. The choice of fluorinating agent, such as Selectfluor, and the reaction conditions play a critical role in controlling the degree of fluorination. nih.gov
Photochemical and Electrochemical Benzylic Fluorination
Photochemical and electrochemical methods offer alternative approaches to generate benzylic radicals or cations for subsequent fluorination. acs.org Visible-light-promoted, metal-free ammoxidation of C(sp³)-H bonds has been demonstrated for the conversion of methylarenes to nitriles, highlighting the potential of photoredox catalysis in activating these inert bonds. nsf.gov Electrochemical oxidation provides a powerful tool for generating benzylic cations from C(sp³)–H bonds, which can then be trapped by a fluoride (B91410) source. mdpi.com Pulsed electrolysis has been shown to enhance the efficiency of primary benzylic C(sp³)–H nucleophilic fluorination by modulating the electrode-surface environment and limiting over-oxidation. mdpi.com These techniques offer green and sustainable alternatives to traditional chemical oxidants.
Transition Metal-Catalyzed Difluoromethylation
Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex organic molecules, including those containing the difluoromethyl group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective in forming carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, these catalysts facilitate the coupling of an aryl electrophile with a difluoromethyl source.
A common strategy involves the cross-coupling of an aryl halide, such as a 4-fluorophenyl halide, with an organometallic reagent bearing a difluoromethyl group. Palladium-catalyzed Negishi cross-coupling of aryl iodides and bromides with a (difluoromethyl)zinc reagent, often stabilized by a diamine ligand like TMEDA, provides a reliable route to difluoromethylated aromatic compounds. acs.org Another approach utilizes (aryldifluoromethyl)trimethylsilanes as the coupling partners for aryl halides. nih.govnih.gov The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for achieving high yields and can influence the reductive elimination step. nih.gov Furthermore, palladium-catalyzed decarbonylative fluoroalkylation of aryl boronate esters with difluoroacetyl fluoride (DFAF) has been developed, offering a route to difluoromethylarenes from readily available starting materials. nih.gov
Table 1: Examples of Palladium-Catalyzed Difluoromethylation of Aryl Halides
| Aryl Halide | Difluoromethylating Agent | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo-1-nitrobenzene | (CF₂H)ZnBr·2TMEDA | Pd₂(dba)₃ | P(2-furyl)₃ | NMP | 80 | 85 | acs.org |
| 4-Bromoacetophenone | (CF₂H)ZnBr·2TMEDA | Pd₂(dba)₃ | P(2-furyl)₃ | NMP | 80 | 78 | acs.org |
| 1-Bromo-4-(trifluoromethoxy)benzene | (4-CF₃OC₆H₄CF₂)TMS | Pd(dba)₂ | L1 | Toluene | 110 | 85 | nih.gov |
| 4-Bromobenzonitrile | (4-CNC₆H₄CF₂)TMS | Pd(dba)₂ | L1 | Toluene | 110 | 81 | nih.gov |
| 4-Fluorophenylboronic acid neopentyl glycol ester | DFAF | Pd(OAc)₂ | RuPhos | Dioxane | 80 | 40 | nih.gov |
*L1 = di(1-adamantyl)-n-butylphosphine
Decarbonylative Difluoromethylation Pathways
A notable strategy for the synthesis of difluoromethylarenes involves the palladium-catalyzed decarbonylative cross-coupling of aroyl chlorides. nih.gov This method provides a direct route from readily available carboxylic acids to the desired difluoromethylated products. The transformation proceeds at room temperature and demonstrates broad functional group tolerance. nih.gov
The proposed catalytic cycle for this transformation begins with the oxidative addition of an aroyl chloride to a Pd(0) complex. This is followed by transmetalation with a difluoromethyl source, such as a (difluoromethyl)zinc reagent, and a subsequent decarbonylation step. The final reductive elimination furnishes the difluoromethylarene and regenerates the Pd(0) catalyst. rsc.org A study by Pan and Ritter in 2018 detailed the successful decarbonylative difluoromethylation of a wide array of acid chlorides. nih.gov This approach is applicable to the synthesis of 2-(Difluoromethyl)-4-fluorotoluene, starting from 4-fluoro-2-methylbenzoyl chloride.
Table 1: Key Features of Decarbonylative Difluoromethylation
| Feature | Description |
| Catalyst | Palladium(0) complexes (e.g., generated from Pd₂(dba)₃ with a phosphine ligand). |
| Precursor | Aroyl chlorides (e.g., 4-fluoro-2-methylbenzoyl chloride). |
| CF₂H Source | (Difluoromethyl)zinc reagents, such as [(DMPU)₂Zn(CF₂H)₂]. nih.govrsc.org |
| Key Steps | Oxidative addition, transmetalation, decarbonylation, reductive elimination. rsc.org |
| Conditions | Typically mild, often at room temperature. nih.gov |
Copper-Catalyzed and Copper-Mediated Difluoromethylation
Copper-based systems are widely used for fluoroalkylation reactions due to the low cost and natural abundance of the metal. researchgate.net Copper-mediated difluoromethylation of aryl iodides provides a direct method for creating C(sp²)–CF₂H bonds. nih.govacs.org While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, effective conditions for this transformation have been established. nih.govacs.org
The reaction typically involves an aryl iodide, a copper(I) salt (such as CuI), and a difluoromethyl source. nih.govacs.org One common source is (trimethylsilyl)difluoromethane (TMSCF₂H), which transfers its difluoromethyl group in the presence of a fluoride source like cesium fluoride (CsF). nih.gov This method is effective for a range of electron-neutral, electron-rich, and sterically hindered aryl iodides, showcasing good functional group compatibility. nih.gov For instance, 4-iodo-1-methyl-2-fluorobenzene could serve as a precursor for synthesizing an analogue of the target compound.
Another effective difluoromethyl source for copper-catalyzed reactions is the (difluoromethyl)zinc reagent [(DMPU)₂Zn(CF₂H)₂]. rsc.org This reagent, in conjunction with CuI, can difluoromethylate aryl iodides at room temperature. rsc.org
Table 2: Examples of Copper-Mediated Difluoromethylation of Aryl Iodides
| Aryl Iodide Substrate | CF₂H Source | Catalyst/Reagents | Yield |
| 1-Butyl-4-iodobenzene | TMSCF₂H | CuI, CsF | 86% nih.gov |
| 1-(Allyloxy)-2-iodobenzene | TMSCF₂H | CuI, CsF | 83% nih.gov |
| 4-Iodoacetophenone | [(DMPU)₂Zn(CF₂H)₂] | CuI | 98% rsc.org |
| Methyl 4-iodobenzoate | [(DMPU)₂Zn(CF₂H)₂] | CuI | 93% rsc.org |
Gold-Catalyzed Systems and Gold-Palladium Transmetalation
Gold catalysis has emerged as a unique tool in organic synthesis, often leveraging the soft Lewis acidity of Au(I) complexes. acs.org In the context of difluoromethylation, the development of stable yet reactive gold-difluoromethyl complexes has been a key achievement. Shen and co-workers successfully prepared and isolated a stable AuCF₂H complex, which can undergo reductive elimination to form an Ar–CF₂H bond. rsc.org
More sophisticated systems combine gold with other transition metals, such as palladium, in dual catalytic cycles. acs.org Gold/palladium transmetalation has been investigated as a strategy for cross-coupling reactions. acs.org A proposed pathway involves the formation of a [(L)Au(CF₂H)] intermediate, which then transmetalates the CF₂H group to a [(L')Pd(Ar)(X)] complex. Subsequent reductive elimination from the palladium(II) center yields the difluoromethylated arene. rsc.orgacs.org
A cooperative dual palladium/silver catalyst system for the direct difluoromethylation of aryl halides with TMSCF₂H has also been reported, which relies on sequential Si-to-Ag and Ag-to-Pd transmetalation steps. cas.cn This bimetallic approach could conceptually be extended using gold as a transmetalation partner. acs.org
Other Transition Metal Systems for Difluoromethylation
Beyond palladium and copper, other transition metals have proven effective in catalyzing difluoromethylation reactions.
Nickel Catalysis: Nickel catalysts are attractive for forming C(sp²)–CF₂H bonds due to the facile nature of oxidative addition to Ni(0) and reductive elimination from Ni(II) and Ni(III) intermediates. rsc.org In 2016, Vicic and co-workers reported the nickel-catalyzed difluoromethylation of aryl halides and triflates using the stable zinc reagent [(DMPU)₂Zn(CF₂H)₂]. rsc.orgacs.org This method works at room temperature and is applicable to aryl iodides, bromides, and triflates. acs.org Additionally, a nickel-catalyzed approach for the direct difluoromethylation of aryl boronic acids using bromodifluoromethane (B75531) (BrCF₂H) has been developed. rsc.org
Iron Catalysis: As a highly abundant and non-toxic metal, iron has been explored for cross-coupling reactions. An iron-catalyzed protocol for the difluoromethylation of diaryl zinc reagents was developed by Hu and co-workers using difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as the CF₂H source and Fe(acac)₃ as the catalyst. rsc.org This reaction proceeds under mild conditions and is suitable for both electron-rich and electron-deficient arenes. rsc.org
Radical-Mediated Difluoromethylation Approaches
Radical-based methods offer a powerful and complementary strategy for introducing the difluoromethyl group, often under mild conditions and with high functional group tolerance. researchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to an aromatic substrate.
Development and Application of Radical Precursors (e.g., Zn(SO₂CF₂H)₂, BrCF₂H)
The design of effective radical precursors has been crucial for the advancement of radical difluoromethylation.
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂ or DFMS): Developed by Baran and co-workers, this reagent effectively generates the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov It has been widely applied to the difluoromethylation of electron-rich heterocycles via a Minisci-type reaction. cas.cnnih.gov The reaction is proposed to proceed through a radical process where the generated •CF₂H radical attacks the (hetero)arene. cas.cn
Bromodifluoromethane (BrCF₂H): This commercially available gas is a versatile source of the difluoromethyl radical. princeton.edursc.org Its utility has been demonstrated in metallaphotoredox catalysis, where a dual nickel/photoredox system enables the difluoromethylation of aryl bromides. princeton.edu The low bond dissociation energy of the C–Br bond in BrCF₂H facilitates radical generation via halogen-atom transfer. mdpi.com It has also been used in nickel-catalyzed cross-coupling with aryl boronic acids. rsc.org
Photoredox Catalysis and Atom Transfer Radical Difluoromethylation
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and sustainable method for generating radical species. nih.govchem960.com In the context of difluoromethylation, a photocatalyst (PC), upon absorbing visible light, becomes excited (PC*) and can engage in a single-electron transfer (SET) with a suitable precursor to generate the •CF₂H radical. nih.govrsc.org
A general mechanism involves the excited photocatalyst reducing a CF₂H precursor to generate the •CF₂H radical, or oxidizing a species that then promotes the formation of the radical. This radical then adds to the aromatic substrate. This approach has been used for the direct C–H difluoromethylation of heteroarenes and other aromatic systems. nih.govnih.gov A variety of difluoromethylation reagents, including PPh₃(CF₂H)₂, have been successfully employed in photoredox systems using organic dyes like Erythrosin B as the photocatalyst and O₂ as a green oxidant. nih.govacs.org
Atom Transfer Radical Difluoromethylation (ATRD) represents a specific pathway within this field. For example, the merger of a dual nickel/photoredox catalytic platform with BrCF₂H as the radical source enables the difluoromethylation of aryl bromides. princeton.edu In this system, a silyl (B83357) radical can abstract the bromine atom from BrCF₂H to generate the •CF₂H radical. This radical is then trapped by a Ni(II)-aryl intermediate, leading to a Ni(III) complex which reductively eliminates the final product. princeton.edu
Difluorocarbene-Mediated Synthesis
Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a powerful tool for introducing the difluoromethyl group. rsc.orgacs.org Its electrophilic nature allows it to react with a variety of nucleophiles, making it a cornerstone of modern organofluorine chemistry. cas.cn
One of the most practical and widely used precursors for generating difluorocarbene is sodium chlorodifluoroacetate (SCDA). cas.cnthieme-connect.com This reagent is an inexpensive, non-ozone-depleting, and air-stable crystalline solid, making it suitable for large-scale applications. acs.orgrsc.org The generation of difluorocarbene from SCDA typically proceeds via thermal decarboxylation at moderate temperatures, often around 95 °C, in the absence of transition metal catalysts. acs.orgacs.org This process was first noted by Haszeldine and has since been refined into a simple and cost-effective protocol. cas.cnthieme-connect.comacs.org
The reaction mechanism involves the loss of carbon dioxide from the chlorodifluoroacetate salt to yield the transient difluorocarbene species, which can then be trapped in situ by a suitable nucleophile. acs.orgorgsyn.org Other precursors for difluorocarbene exist, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and various halodifluoromethanes (e.g., HCF₂Cl), but SCDA's stability, low cost, and operational simplicity make it a preferred choice in many synthetic contexts. rsc.orgacs.orgnih.gov
Once generated, the electrophilic difluorocarbene intermediate is readily intercepted by various nucleophiles. cas.cn This reactivity is the basis for forming C-CF₂H bonds. For the synthesis of analogues of this compound, a key step would involve the trapping of :CF₂ by a corresponding phenolate (B1203915). The reaction of a substituted phenol (B47542) with SCDA under basic conditions (e.g., using K₂CO₃) generates a phenolate anion that acts as the nucleophile, trapping the carbene to form an aryl difluoromethyl ether. acs.orgorgsyn.org
The scope of nucleophiles that can effectively trap difluorocarbene is broad, including:
O-Nucleophiles: Phenols are readily converted to aryl difluoromethyl ethers. thieme-connect.comnih.gov
S-Nucleophiles: Aromatic and heteroaromatic thiols react efficiently to yield aryl difluoromethyl thioethers. acs.org
N-Nucleophiles: Heterocyclic nitrogen compounds can also be difluoromethylated. rsc.orgacs.org
Se-Nucleophiles: Phenylselenol has been shown to undergo difluoromethylation using this method. acs.org
Beyond simple nucleophilic trapping, difluorocarbene also participates in [2+1] cycloaddition reactions with unsaturated systems like alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnthieme-connect.de This reactivity further underscores the versatility of difluorocarbene in constructing complex fluorinated molecules.
| Nucleophile Type | Example Substrate | Product Type | Reference |
|---|---|---|---|
| O-Nucleophile | 4-Butylphenol | Aryl Difluoromethyl Ether | nih.gov |
| S-Nucleophile | p-Methoxythiophenol | Aryl Difluoromethyl Thioether | acs.org |
| N-Nucleophile | Nitrogenous Heterocycles | N-Difluoromethyl Heterocycle | rsc.org |
| C=C Bond | Tetramethylethylene | gem-Difluorocyclopropane | nih.gov |
| C≡C Bond | α,β-Acetylenic Ketones | gem-Difluorocyclopropenyl Ketone | thieme-connect.de |
Stepwise Fluorination and Functional Group Transformations
An alternative to direct difluoromethylation involves the construction of the target molecule through sequential fluorination steps and the transformation of existing functional groups.
The synthesis of the 4-fluorotoluene (B1294773) framework can be achieved through diazotization followed by fluorination. A common route involves the nitration of a suitable toluene precursor, followed by reduction of the nitro group to an amine. This amine can then be converted into a diazonium salt. youtube.com Subsequent treatment of the diazonium salt with a fluoride source, such as fluoroboric acid (HBF₄) in a Schiemann reaction or by pyrolysis in anhydrous hydrogen fluoride, replaces the diazonium group with a fluorine atom, a process known as fluorodenitration. youtube.comgoogle.com This strategy is effective for installing the fluorine atom at the C4 position of the toluene ring. Once the 4-fluorotoluene scaffold is in place, the methyl group or a derivative at the C2 position can be converted to the difluoromethyl group through various methods.
Halogen Exchange (Halex) reactions, while a staple in fluorination chemistry, are less commonly cited for the direct synthesis of this specific compound in recent literature but remain a viable conceptual pathway, particularly in industrial settings.
A well-established and powerful method for synthesizing gem-difluoro compounds is the deoxyfluorination of aldehydes and ketones. nih.govthieme-connect.com To synthesize this compound, a precursor such as 4-fluoro-2-formyltoluene would be required. The carbonyl group of the aldehyde is then converted to a difluoromethylene group using a specialized fluorinating agent.
Common deoxyfluorination reagents include:
Diethylaminosulfur trifluoride (DAST)
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) thieme-connect.comresearchgate.net
XtalFluor-E and XtalFluor-M thieme-connect.com
The reaction typically involves treating the aldehyde or ketone with the reagent, often in an inert solvent like dichloromethane. thieme-connect.com This transformation provides a direct and high-yielding route to the desired difluoromethyl group from a readily accessible carbonyl precursor. thieme-connect.com Carboxylic acids can also be subjected to deoxyfluorination to produce acyl fluorides, which are versatile intermediates in their own right. cas.cn
Substrate Scope and Functional Group Tolerance in Reaction Protocols
The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups, which is crucial for applications in complex molecule synthesis and late-stage functionalization. nih.gov
Difluoromethylation and related fluorination reactions have been shown to be compatible with a wide array of functional groups. For instance, palladium-catalyzed difluoromethylation of aryl boronic acids proceeds without the need to protect hydroxyl or carbonyl groups. rsc.org Similarly, the difluoromethylation of phenols using difluoromethyltriflate tolerates ketones, aldehydes, and amides. nih.gov Manganese-enabled C-H difluoromethylation has been successfully applied to various bioactive molecules, demonstrating its broad applicability. rsc.org
Deoxyfluorination protocols using reagents like XtalFluor-E also exhibit broad functional group tolerance, with successful reactions on substrates containing nitro groups, halides, and esters. thieme-connect.com The difluoromethylation of thiols using SCDA is compatible with methoxy, chloro, and cyano functionalities. acs.org This wide tolerance minimizes the need for protecting group strategies, streamlining synthetic sequences.
| Reaction Type | Reagent(s) | Tolerated Functional Groups | Reference |
|---|---|---|---|
| Difluoromethylation of Aryl Boronic Acids | Pd catalyst, CF₂H source | Carbonyls, Hydroxyls | rsc.org |
| (Phenylsulfonyl)difluoromethylation | Electrophilic PhSO₂CF₂ reagent | Ketones, Esters | nih.gov |
| Difluoromethylation of Phenols | HCF₂OTf, KOH | Ketones, Aldehydes, Amides | nih.gov |
| Deoxyfluorination of Aldehydes | XtalFluor-E | Nitro, Halides, Esters, Heteroaromatics | thieme-connect.com |
| Difluoromethylation of Thiols | SCDA, K₂CO₃ | Methoxy, Chloro, Cyano | acs.org |
| C-H Difluoromethylation | Mn catalyst, ArSO₂CF₂Br | Applied to various arenes and bioactive molecules | rsc.org |
Principles of Green Chemistry and Sustainability in Synthetic Design
The integration of green chemistry principles into the synthetic design for this compound and its analogues is crucial for developing environmentally responsible and economically viable production methods. This approach seeks to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, waste reduction, energy efficiency, and the use of safer chemicals. The application of these principles is particularly pertinent in organofluorine chemistry, which has traditionally relied on harsh reagents and conditions.
Modern synthetic strategies are increasingly assessed through the lens of green chemistry metrics to quantify their sustainability. Key considerations in the sustainable design of syntheses for fluorinated toluenes include the selection of starting materials from renewable feedstocks, the use of catalytic rather than stoichiometric reagents, the reduction of hazardous waste, and the design of energy-efficient reaction pathways.
Atom Economy and Waste Minimization
A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. In the synthesis of this compound, this involves choosing reagents and reaction pathways that minimize the generation of byproducts. For instance, direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, thereby improving atom economy by eliminating steps and the associated waste.
Photocatalytic methods, for example, can offer high atom economy in the derivatization of complex molecules. These reactions often proceed under mild conditions and can utilize light as a renewable energy source, further enhancing their green credentials. The development of photocatalytic systems for the direct difluoromethylation of arenes represents a significant step towards more sustainable manufacturing processes.
Use of Safer Solvents and Reagents
Mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, is an emerging area with significant potential for greening the synthesis of fluorinated compounds. These solvent-free conditions not only reduce the environmental footprint but can also lead to different reactivity and selectivity compared to solution-phase reactions.
The development of new difluoromethylating agents with improved safety profiles and reduced environmental impact is also a key area of research. The ideal reagent would be non-toxic, readily available, and highly efficient in transferring the difluoromethyl group.
Energy Efficiency and Renewable Feedstocks
Energy consumption is another important aspect of sustainable synthetic design. The use of catalytic processes, which lower the activation energy of reactions, and methods that operate at ambient temperature and pressure, such as photochemistry and biocatalysis, can significantly reduce energy requirements.
Furthermore, the sourcing of starting materials from renewable feedstocks is a long-term goal for sustainable chemical production. While the synthesis of complex fluorinated molecules from biomass is still a developing field, research into the conversion of bio-derived platform chemicals into valuable aromatic compounds is an active area of investigation. The potential to produce key intermediates for the synthesis of fluorinated toluenes from renewable resources would represent a major advance in sustainability.
Biocatalysis in Organofluorine Synthesis
The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. While the biocatalytic synthesis of many fluorinated aromatic compounds is still in its early stages, research has demonstrated the potential of enzymes for specific transformations. For example, certain enzymes can catalyze reactions with high enantioselectivity, which is often difficult to achieve with traditional chemical methods. The application of biocatalysis to the synthesis of precursors for this compound could lead to more sustainable and efficient manufacturing routes.
The following table provides a summary of how different green chemistry principles can be applied to the synthesis of fluorinated toluenes, with illustrative examples of modern synthetic methodologies.
| Green Chemistry Principle | Application in Fluorinated Toluene Synthesis | Example Methodology |
| High Atom Economy | Direct C-H functionalization to avoid protecting groups and reduce waste. | Photocatalytic C-H difluoromethylation of arenes. |
| Use of Safer Solvents | Replacement of hazardous organic solvents with greener alternatives. | Mechanochemical synthesis of fluorinated compounds in the absence of a solvent. |
| Energy Efficiency | Utilization of reaction conditions that minimize energy consumption. | Visible-light-mediated photocatalysis at ambient temperature. |
| Use of Renewable Feedstocks | Sourcing of starting materials from non-petroleum-based sources. | Biocatalytic conversion of bio-derived platform chemicals to aromatic precursors. |
| Catalysis | Employment of catalysts to increase reaction efficiency and reduce waste. | Transition-metal-catalyzed cross-coupling reactions for C-F and C-CF2H bond formation. |
By systematically applying these principles, the chemical industry can move towards more sustainable and environmentally friendly methods for the production of important organofluorine compounds like this compound.
Mechanistic Investigations of 2 Difluoromethyl 4 Fluorotoluene Formation and Reactions
Detailed Reaction Pathways and Identification of Key Intermediates
The synthesis of 2-(Difluoromethyl)-4-fluorotoluene can be envisioned through several advanced catalytic pathways, primarily involving transition-metal-catalyzed cross-coupling reactions or radical processes. rsc.org
Cross-Coupling Pathways: A common route involves the cross-coupling of an aryl halide or triflate, such as a 2-halo-4-fluorotoluene derivative, with a difluoromethyl source. rsc.orgacs.org Palladium, nickel, and copper catalysts are frequently employed. rsc.org
Palladium-Catalyzed Reactions: A typical Pd-catalyzed cycle often begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate, [Ar-Pd(II)-X]. rsc.org This is followed by transmetalation with a difluoromethylating reagent (e.g., a zinc or silicon-based reagent) to generate an [Ar-Pd(II)-CF2H] species. The final step is reductive elimination, which releases the desired product, this compound, and regenerates the Pd(0) catalyst. rsc.orgacs.org In some cases, a decarbonylative pathway from aroyl chlorides can also be utilized. rsc.org
Nickel-Catalyzed Reactions: Nickel-based systems offer a cost-effective alternative and can exhibit unique reactivity. rsc.orgacs.org The mechanism can proceed through various oxidation states, including Ni(0)/Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles. rsc.orgacs.org A plausible pathway involves the reduction of a Ni(II) precatalyst to Ni(0), which then undergoes oxidative addition with the aryl halide. The resulting Ni(II) intermediate can then react with a CF2H radical source or undergo transmetalation, leading to a Ni(III) or Ni(II) difluoromethyl species that reductively eliminates the final product. rsc.org
Copper-Mediated Reactions: Copper can mediate or catalyze the difluoromethylation of aryl iodides. rsc.org The mechanism often involves the formation of a copper(I) difluoromethyl species (CuCF2H), which can then participate in a coupling reaction. researchgate.net Mechanistic studies suggest the potential involvement of Cu(III) intermediates, from which the reductive elimination of the Ar-CF2H bond is a key step. rsc.org
Radical Pathways: Minisci-type reactions represent another major pathway, particularly for the difluoromethylation of heteroaromatics, but the principles can be extended to toluene (B28343) derivatives under specific conditions. rsc.orgmdpi.com In these processes, a difluoromethyl radical (•CF2H) is generated from a suitable precursor, such as S-(difluoromethyl)diarylsulfonium salts or N-tosyl-S-difluoromethyl-S-phenylsulfoximine, often initiated by a photocatalyst or a chemical oxidant. mdpi.com This electrophilic radical then adds to the aromatic ring, followed by a rearomatization step to yield the product. The regioselectivity is governed by the electronic properties of the substrate and the radical.
Key Intermediates: The identification of reaction intermediates is critical for mechanistic elucidation. While often transient and difficult to isolate, their existence is supported by trapping experiments, stoichiometric reactions, and computational modeling.
| Intermediate Type | Plausible Structure/Formula | Formation Pathway | Role in Cycle |
| Organopalladium(II) | [(Ligand)nPd(II)(Ar)(CF2H)] | Transmetalation or Oxidative Addition | Precedes reductive elimination to form product. rsc.org |
| Organonickel(III) | [(Ligand)nNi(III)(Ar)(X)(CF2H)] | Reaction of Ni(II) with a CF2H radical. | Undergoes reductive elimination. rsc.org |
| Copper(III) | [Ar-Cu(III)-CF2H] | Oxidative addition to a Cu(I) species. | Precursor to product via reductive elimination. rsc.org |
| Difluoromethyl Radical | •CF2H | Photoredox or chemical oxidation of a precursor. | Adds to the aromatic ring in radical reactions. mdpi.com |
| Aryl Radical | •Ar | Single electron transfer to an aryl halide. | Can be trapped by a difluoromethyl source. researchgate.net |
Kinetic Studies and Elucidation of Rate-Determining Steps
Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify the slowest, or rate-determining, step of the catalytic cycle. For the formation of this compound via cross-coupling, techniques like Hammett studies can be employed to probe the electronic effects of substituents on the reaction rate. acs.org
In a nickel-catalyzed difluoromethylation of substituted aryl bromides, a Hammett study revealed a linear correlation with small ρ values (1.2-1.7). acs.org This suggests that the oxidative addition of the aryl bromide is likely not the turnover-limiting step. acs.org Further kinetic analysis indicated a positive rate dependence on the concentrations of the catalyst and the alkyl bromide (difluoromethyl source) but an inverse dependence on the aryl halide concentration, pointing towards a complex interplay of steps within the catalytic cycle. acs.org
For many cross-coupling reactions, either the oxidative addition of the aryl halide to the metal center or the reductive elimination of the final product from the organometallic intermediate is the rate-determining step. researchgate.net The specific nature of the catalyst, ligands, and substrates determines which step is kinetically most significant. For instance, in reactions involving electron-rich aryl halides, oxidative addition can be slow and rate-limiting, whereas for electron-deficient systems, reductive elimination might become the bottleneck.
Stereochemical Control and Diastereoselectivity in Fluorination Processes
While this compound itself is achiral, the principles of stereocontrol are paramount in fluorination chemistry, especially when synthesizing related chiral molecules where the CF2H group is installed at a stereocenter. researchgate.net Enantioconvergent methods, where a racemic starting material is converted into a single enantiomer of the product, are particularly powerful.
For example, copper-catalyzed enantioconvergent difluoromethylation of racemic alkyl halides has been developed. researchgate.net These reactions utilize a chiral diamine ligand in conjunction with a copper catalyst and a nucleophilic CF2H-zinc reagent. researchgate.net Mechanistic studies and DFT calculations suggest that the reaction proceeds through the formation of alkyl radicals, which are then asymmetrically trapped by the chiral copper-difluoromethyl complex. researchgate.net The enantioselectivity is determined in this radical-trapping step, where non-covalent interactions between the substrate's radical intermediate and the chiral ligand environment of the catalyst dictate the facial selectivity of the C-CF2H bond formation. researchgate.netresearchgate.net
Similarly, diastereoselective fluorination can be achieved. In the nucleophilic difluoromethylation of aromatic isoxazoles, high diastereoselectivity was observed, with the stereochemical outcome dependent on the substituents on the isoxazole (B147169) ring. scienceopen.com Although not directly a benzylic fluorination, these studies highlight that stereocontrol is achievable in difluoromethylation reactions through careful substrate design and reaction optimization. scienceopen.comnih.gov
Role of Catalysts, Ligands, and Solvent Effects on Reaction Mechanism and Outcome
The choice of catalyst, ligand, and solvent is pivotal in directing the outcome of the synthesis of this compound. These components influence reaction rate, yield, selectivity, and even the operative mechanism.
Catalysts:
Palladium: Often used for its reliability in a wide range of cross-coupling reactions. Catalysts like Pd(dba)2 are common precursors. rsc.orgacs.org
Nickel: A more earth-abundant and cost-effective alternative that can catalyze the difluoromethylation of a broad scope of aryl halides and triflates at room temperature. rsc.orgacs.org
Copper: Essential for certain types of difluoromethylation, particularly those involving specific difluoromethylating agents or C-H activation pathways. rsc.orgresearchgate.net
Ligands: Ligands coordinate to the metal center and are crucial for stabilizing catalytic intermediates, modulating reactivity, and controlling selectivity.
Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands like BrettPhos and XantPhos are effective in palladium-catalyzed reactions, promoting efficient oxidative addition and reductive elimination. rsc.orgacs.org The wide bite angle of ligands like XantPhos can enforce unusual geometries on the metal center, which may be critical for facilitating key catalytic steps. acs.org
Diamine Ligands: Ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often used in iron- and nickel-catalyzed reactions to prevent the formation of byproducts. rsc.org Chiral diamine ligands are essential for achieving enantioselectivity in asymmetric difluoromethylations. researchgate.net
Solvent Effects: The solvent can have a profound effect on reaction selectivity and rate by influencing the solubility of reagents, stabilizing intermediates or transition states, and participating in the reaction mechanism.
In the enantioselective nucleophilic difluoromethylation of aromatic aldehydes, using toluene as the solvent significantly improved enantioselectivity compared to THF or CH2Cl2 , where a complete loss of enantioselectivity was observed. nih.govresearchgate.net
In certain radical difluoromethylations, a mixed solvent system like DCM/H2O can dramatically enhance regioselectivity. rsc.org
Polar aprotic solvents like DMF are often used to dissolve reagents and facilitate reactions involving ionic species, such as those using zinc-based difluoromethylating agents. acs.org
| Component | Example(s) | Role/Effect |
| Catalyst | Pd(dba)2, Ni(II) salts, CuBr | Facilitates C-CF2H bond formation via catalytic cycles. rsc.orgacs.org |
| Ligand | BrettPhos, XantPhos, TMEDA, Chiral Diamines | Modulates reactivity, enhances stability, controls stereo- and regioselectivity. rsc.orgacs.orgresearchgate.net |
| Solvent | Toluene, THF, DMF, DCM/H2O | Influences reaction rate, yield, and selectivity through solvation and stabilization effects. rsc.orgacs.orgnih.gov |
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of reactions that are difficult to probe experimentally. acs.orgmdpi.com
DFT calculations allow researchers to map the potential energy surface of a proposed reaction pathway. acs.org By calculating the free energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed.
One of the most powerful applications of DFT is the ability to calculate the structures and energies of highly unstable species like transition states and transient intermediates. acs.org These calculations provide a molecular-level picture of the key bond-forming and bond-breaking events.
In a Pd-catalyzed decarbonylative C-H functionalization, DFT was used to probe the proposed organometallic intermediates. acs.org An unusual seesaw geometry for a key Pd(II) intermediate, enforced by the wide bite angle of the XantPhos ligand, was identified through X-ray crystallography and supported by computational models. acs.org This unique geometry was hypothesized to be critical for facilitating the C-H activation step. acs.org Similarly, DFT calculations have been employed to elucidate the origin of enantioselectivity in copper-catalyzed difluoromethylations by analyzing the transition states of the enantio-determining step, revealing crucial non-covalent interactions. researchgate.net
Prediction and Rationale of Regioselectivity and Stereoselectivity
While specific mechanistic studies on the formation and reactions of this compound are not extensively detailed in the reviewed literature, predictions regarding its regioselectivity and stereoselectivity can be derived from fundamental principles of organic chemistry and general findings in fluorination reactions.
Regioselectivity in the Formation of this compound
The synthesis of this compound involves the introduction of a difluoromethyl group onto a 4-fluorotoluene (B1294773) ring. The regioselectivity of this substitution is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl (-CH₃) group and the fluorine (-F) atom.
In electrophilic aromatic substitution reactions, which are a common method for introducing functional groups to an aromatic ring, substituents on the ring direct incoming electrophiles to specific positions. organicchemistrytutor.comlibretexts.org
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. libretexts.org It donates electron density to the ring through an inductive effect, making the ring more reactive towards electrophiles, particularly at the positions ortho and para to it. libretexts.org
Fluorine (-F): Halogens like fluorine are an interesting case as they are deactivating yet ortho, para-directing. organicchemistrytutor.comlibretexts.org They are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack. However, they can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com
In 4-fluorotoluene, the methyl group is at position 1 and the fluorine at position 4. The positions ortho to the methyl group are 2 and 6, and the position para is 4 (which is already substituted). The positions ortho to the fluorine are 3 and 5, and the position para is 1 (also substituted).
The directing effects of the two groups are therefore aligned towards positions 2, 3, 5, and 6. However, the activating effect of the methyl group and the resonance effect of the fluorine atom will preferentially stabilize the intermediates formed by attack at the positions ortho to the methyl group (positions 2 and 6). Given that the fluorine atom is at the para position, the introduction of the difluoromethyl group would be strongly directed to the position 2 (or 6, which is equivalent).
Therefore, in an electrophilic difluoromethylation reaction, the formation of this compound is the predicted major regioisomer.
Radical difluoromethylation presents another pathway for the synthesis. rsc.org The regioselectivity in radical aromatic substitution is more complex and can be influenced by factors such as the nature of the radical species and the reaction conditions. However, in many cases, the selectivity can also be guided by the electronic properties of the substituents on the aromatic ring.
Stereoselectivity in Reactions of this compound
The concept of stereoselectivity becomes relevant in reactions that create a new chiral center. In the case of this compound, the molecule itself is achiral. However, the difluoromethyl group (-CF₂H) possesses a hydrogen atom that can be involved in reactions. If a reaction at the difluoromethyl group leads to the creation of a stereocenter, then the stereoselectivity of that reaction becomes a key consideration.
The construction of chiral carbon centers bearing a difluoromethyl group is a significant area of research in synthetic organic chemistry, as these motifs are important in drug design. rsc.org The difluoromethyl group can act as a hydrogen-bond donor and is more lipophilic than a hydroxyl or amino group, making it a valuable functional group in bioactive molecules. cas.cn
For instance, stereoselective nucleophilic addition to imines using chiral difluoromethyl reagents has been shown to produce enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. semanticscholar.orgsioc.ac.cn These reactions often proceed through a well-defined transition state, where the stereochemical outcome is controlled by the chiral reagent or catalyst. semanticscholar.org
While specific stereoselective reactions starting from this compound are not documented in the provided search results, it is conceivable that reactions involving the deprotonation of the difluoromethyl group followed by reaction with an electrophile could be rendered stereoselective by the use of a chiral base or a chiral auxiliary. The development of such stereoselective transformations would be a valuable addition to the synthetic chemist's toolbox for creating complex chiral molecules.
Advanced Analytical Methodologies for Research on 2 Difluoromethyl 4 Fluorotoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic analysis of fluorinated organic compounds. arxiv.orgarxiv.org
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for studying reactions involving fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100%, a high gyromagnetic ratio, and a nuclear spin of ½, which makes it a highly sensitive nucleus for NMR experiments, approaching the sensitivity of proton NMR. wikipedia.orgbiophysics.orgnih.gov A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly wider than that of ¹H NMR. wikipedia.orgchemrxiv.org This broad range minimizes signal overlap, even in complex reaction mixtures, allowing for clear and separate detection of different fluorine environments. chemrxiv.orgmagritek.com
Reaction Monitoring: In the synthesis of 2-(Difluoromethyl)-4-fluorotoluene, ¹⁹F NMR can be used to monitor the reaction's progress in real time. By observing the spectra at various time points, researchers can track the consumption of fluorinated starting materials and the formation of the product. Each unique fluorine environment (e.g., the aryl-fluorine vs. the difluoromethyl group) will produce a distinct signal, allowing for unambiguous tracking of molecular transformations. magritek.comrsc.org
Yield Determination: Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the yield of a reaction without the need for chromatographic separation. chemrxiv.orgacgpubs.org By adding a known amount of a stable, fluorinated internal standard to the reaction mixture, the yield of this compound can be calculated by comparing the integration of its ¹⁹F signals to the integration of the standard's signal. huji.ac.il For accurate quantification, it is crucial to ensure a sufficient relaxation delay between scans. huji.ac.il
Intermediate Tracking: The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it ideal for detecting and characterizing transient intermediates that may form during a reaction. magritek.com The appearance and subsequent disappearance of new signals in the ¹⁹F NMR spectrum can provide critical insights into the reaction mechanism, helping to identify short-lived species that might otherwise go undetected.
| Compound | Fluorine Group | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity | Role in Reaction |
|---|---|---|---|---|
| Aryl Fluoride (B91410) Reactant (e.g., 1-fluoro-4-methylbenzene) | Ar-F | -110 to -120 | Multiplet | Starting Material |
| Reaction Intermediate | Varies | Varies | Varies | Transient Species |
| This compound | Ar-F | -115 to -125 | Multiplet | Product |
| This compound | -CHF₂ | -85 to -95 | Doublet of Multiplets | Product |
While ¹⁹F NMR is specialized for fluorine, a comprehensive structural confirmation of this compound requires a combination of multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR. rsc.orgresearchgate.net This multi-faceted approach provides a complete picture of the molecule's connectivity and stereochemistry. arxiv.org
¹H NMR: Proton NMR reveals the number and types of hydrogen atoms. For this compound, one would expect to see signals for the aromatic protons and the methyl group protons. The proton of the difluoromethyl group (-CHF₂) would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF).
¹³C NMR: Carbon-13 NMR identifies the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbon in the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons will also show coupling to the fluorine atoms (¹JCF, ²JCF, etc.), providing further structural confirmation. chemicalbook.com
Correlation Spectroscopy (e.g., HMQC, HMBC): Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei. semanticscholar.org For instance, an HMBC experiment can confirm the connectivity between the difluoromethyl group's proton and the aromatic ring's carbon atoms, solidifying the structural assignment.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | -CH₃ | ~2.3 | - |
| ¹H | Ar-H | ~7.0 - 7.5 | J(H,F) |
| ¹H | -CHF₂ | ~6.7 | ²J(H,F) ≈ 55-60 |
| ¹³C | -CH₃ | ~20 | - |
| ¹³C | Ar-C | ~115 - 140 | J(C,F) |
| ¹³C | Ar-C-F | ~160 | ¹J(C,F) ≈ 240-250 |
| ¹³C | -CHF₂ | ~115 | ¹J(C,F) ≈ 235-245 |
| ¹⁹F | Ar-F | ~-118 | J(F,H) |
| ¹⁹F | -CHF₂ | ~-91 | ²J(F,H) ≈ 55-60 |
Mass Spectrometry (MS) for Reaction Product Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₇F₃), HRMS can confirm the presence of three fluorine atoms and distinguish the product from potential byproducts or impurities that may have the same nominal mass but a different elemental composition. This capability is crucial for verifying the identity of the target compound and assessing its purity. sciex.com
| Compound | Formula | Nominal Mass | Exact Mass (Monoisotopic) |
|---|---|---|---|
| This compound | C₈H₇F₃ | 160 | 160.04998 |
| Potential Impurity (e.g., C₉H₁₁FO) | C₉H₁₁FO | 154 | 154.07939 |
When the synthesis of this compound results in a complex mixture of products, byproducts, and unreacted starting materials, hyphenated techniques are employed. nih.gov These methods couple the separation power of chromatography with the detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. shimadzu.comnih.gov Each separated component then enters the mass spectrometer for detection and identification. This allows for both the qualitative identification and quantitative analysis of each compound in the mixture. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile byproducts or related compounds that may be present in the reaction mixture, LC-MS is the preferred method. chromatographyonline.compku.edu.cn Separation occurs in the liquid phase, making it suitable for a broader range of compounds. Modern LC systems coupled with HRMS instruments provide exceptional resolution and sensitivity for analyzing complex samples. nih.gov
Chromatographic Techniques for Separation and Purification in Research Contexts
Beyond analytical-scale separation in GC and LC, preparative chromatographic techniques are essential for isolating and purifying this compound on a larger scale for further research. The choice of technique depends on the scale of the purification and the properties of the compounds in the mixture.
Column Chromatography: This is a standard and widely used method for purifying multi-gram quantities of compounds in a research lab. A glass column is packed with a solid stationary phase, typically silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For a moderately polar compound like this compound, a solvent system of hexane (B92381) and ethyl acetate (B1210297) would likely be effective for separating it from less polar starting materials or more polar byproducts.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For more challenging separations or when very high purity is required, preparative HPLC is used. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. While more costly and complex than column chromatography, it offers superior resolution and efficiency, making it possible to separate compounds with very similar properties.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of "this compound" from reaction mixtures. labcompare.comspringernature.com Its high resolving power allows for the separation of the target compound from starting materials, byproducts, and isomers, which is often a significant challenge with fluorinated aromatic compounds. rsc.orgwur.nl
For analytical purposes, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase of choice, offering a good balance of hydrophobicity for retaining the aromatic compound. helixchrom.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. labcompare.comwur.nl This gradient elution allows for the effective separation of compounds with a range of polarities that might be present in a crude reaction mixture. labcompare.com Detection is frequently achieved using a Diode Array Detector (DAD) or a UV detector, which can monitor the absorbance at specific wavelengths characteristic of the aromatic ring system. rsc.orgwur.nl For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be utilized, sometimes after derivatization of the analyte or related impurities. nih.govnih.govresearchgate.net
Preparative HPLC is essential for obtaining high-purity "this compound" for further reactions or characterization. labcompare.comyoutube.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. labcompare.comspringernature.com The goal is to isolate the desired compound in sufficient quantity and purity. tarosdiscovery.com The collected fractions containing the purified product can then be concentrated to yield the final compound. youtube.com
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm | C18, 10 µm particle size, 21.2 x 250 mm |
| Mobile Phase | A: Water; B: Acetonitrile | A: Water; B: Acetonitrile |
| Gradient | 50-95% B over 20 min | 60-90% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL | 500 µL |
This table presents typical starting parameters for method development and may require optimization based on the specific reaction mixture.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for monitoring the presence of "this compound" and other volatile components in a reaction mixture. nih.gov The separation of fluorotoluene isomers can be challenging, often requiring high-resolution capillary columns. chromforum.org
For the analysis of fluorinated toluenes, a capillary column with a mid-polarity phase, such as a trifluoropropyl methyl polysiloxane phase, can provide good selectivity. chromforum.org Alternatively, a standard non-polar phase like a polydimethylsiloxane (B3030410) (e.g., OV-101) can also be used, with retention indices helping to identify components. researchgate.net The choice of column depends on the specific impurities and byproducts expected in the sample.
The GC instrument is typically equipped with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification of the separated components. srainstruments.com GC-MS provides both retention time data and mass spectra, allowing for the unambiguous identification of "this compound" by comparing its mass spectrum with known standards or library data. uctm.eduthermofisher.com Comprehensive two-dimensional gas chromatography (GCxGC) can offer even greater resolving power for highly complex mixtures. nih.gov
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-400 amu |
This table provides a general GC-MS method that can be adapted for the analysis of volatile products in the synthesis of this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination of Analogues or Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. rigaku.com While obtaining single crystals of "this compound" itself may be challenging due to its liquid nature at room temperature, this technique is invaluable for elucidating the solid-state structures of its crystalline analogues, derivatives, or synthetic intermediates. nih.govnih.gov
The structural information obtained from X-ray crystallography, such as bond lengths, bond angles, and intermolecular interactions, is crucial for understanding the steric and electronic properties of molecules. mst.edu For instance, studies on fluorinated phenylene-selenophene oligomers have utilized X-ray crystallography to reveal how fluorine atoms influence molecular planarity and solid-state packing through intermolecular contacts. nih.gov Similarly, the crystal structure of other organofluorine compounds has been extensively studied to understand their unique properties. researchgate.net
Role and Applications of 2 Difluoromethyl 4 Fluorotoluene in Synthetic Organic Chemistry
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
2-(Difluoromethyl)-4-fluorotoluene is a valuable building block for chemists aiming to construct elaborate molecular architectures. Its utility stems from the presence of multiple reactive sites that can be addressed through a variety of organic transformations. The true versatility of this compound is realized when these transformations are applied sequentially to build complexity.
Key transformations that enable its use as a foundational block include:
Oxidation of the Benzylic Methyl Group: The toluene (B28343) methyl group can be oxidized to afford 2-(difluoromethyl)-4-fluorobenzaldehyde (B6252728) or 2-(difluoromethyl)-4-fluorobenzoic acid. These derivatives open gateways to a vast array of subsequent reactions. For instance, the aldehyde can participate in condensations, reductive aminations, and Wittig-type reactions, while the carboxylic acid is a precursor for amides, esters, and other acyl derivatives. The controlled oxidation of substituted toluenes is a well-established industrial process. google.comresearchgate.net
Halogenation of the Benzylic Methyl Group: The benzylic protons on the methyl group are susceptible to radical halogenation, most commonly using N-bromosuccinimide (NBS), to yield 1-(bromomethyl)-2-(difluoromethyl)-4-fluorobenzene. chemistrysteps.comlibretexts.org This benzyl (B1604629) bromide is a potent electrophile, readily reacting with a wide range of nucleophiles (e.g., alcohols, amines, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This method is a powerful tool for linking the core scaffold to other molecular fragments.
Substitution on the Aromatic Ring: The aromatic ring itself can be functionalized through electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents—the ortho, para-directing fluorine and the meta-directing difluoromethyl group—synergistically favor substitution at the C5 position. This allows for the introduction of nitro, halogen, or acyl groups, further expanding the molecular diversity accessible from the starting block.
By combining these fundamental reactions, synthetic chemists can strategically assemble complex target molecules for various applications, leveraging this compound as the central anchor that carries the crucial difluoromethyl motif.
Precursor for Diverse Fluorinated Derivatives and Scaffolds
The primary value of this compound lies in its role as a precursor to a wide spectrum of fluorinated derivatives and molecular scaffolds. The initial transformations of the toluene moiety produce key intermediates that serve as platforms for diversification.
From 2-(Difluoromethyl)-4-fluorobenzoic Acid: This carboxylic acid derivative is a critical hub for synthesizing libraries of amides and esters. globalscientificjournal.com By coupling it with diverse amines or alcohols, a multitude of compounds with varying steric and electronic properties can be generated. These reactions are fundamental in drug discovery for probing the structure-activity relationships of a given scaffold.
From 2-(Difluoromethyl)-4-fluorobenzaldehyde: The aldehyde functional group is a versatile handle for building molecular complexity. It can be converted into alkenes via olefination reactions, secondary alcohols via addition of organometallic reagents, and amines through reductive amination. Each of these product classes represents a new scaffold that retains the core 2-(difluoromethyl)-4-fluorophenyl structure. The synthesis of fluorobenzaldehydes from their corresponding toluenes is a documented industrial route. google.comgoogleapis.com
From 1-(Bromomethyl)-2-(difluoromethyl)-4-fluorobenzene: As a reactive benzyl bromide, this intermediate allows for the attachment of various functional groups through nucleophilic substitution. google.com Reaction with phenols or alcohols yields ether-linked derivatives, while reaction with primary or secondary amines produces benzylamines. These linkages are common in pharmacologically active molecules.
The ability to generate these key intermediates, which can then be elaborated into numerous distinct scaffolds, underscores the importance of this compound as a foundational element in fluorine chemistry.
Functional Group Transformations and Late-Stage Derivatization Reactions
The chemical reactivity of this compound allows for a range of functional group transformations that are crucial for both initial synthesis and late-stage derivatization, a key strategy in optimizing lead compounds in discovery programs.
Key Functional Group Transformations:
| Transformation | Reagents/Conditions | Product Functional Group | Significance |
| Benzylic Oxidation | O₂, Metal Catalysts (e.g., Co, Mo); H₂O₂ google.comresearchgate.net | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Introduces versatile handles for condensation, amidation, and esterification. |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), Radical Initiator chemistrysteps.comnih.gov | Benzyl Bromide (-CH₂Br) | Creates a potent electrophilic site for coupling with various nucleophiles. |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Nitro (-NO₂), Bromo (-Br) | Adds functionality to the aromatic ring, typically at the C5 position, for further modification. wikipedia.org |
These transformations can be employed in the later stages of a synthetic sequence. For example, a complex molecule containing the this compound core could undergo benzylic oxidation to introduce a carboxylic acid, which could then be converted into a series of amides to fine-tune solubility or target engagement. Similarly, late-stage electrophilic nitration followed by reduction of the nitro group to an amine introduces a new vector for diversification. The ability to perform these modifications on an already advanced intermediate is a powerful tool for efficient lead optimization.
Strategic Integration into Scaffolds for Pharmaceutical and Agrochemical Research (focus on synthetic strategy and chemical modification)
The strategic decision to incorporate this compound into a synthetic program for pharmaceutical or agrochemical research is driven by the unique and advantageous properties conferred by the difluoromethyl group. arkat-usa.org The synthetic strategy revolves around using this compound as a foundational scaffold that already contains this high-value motif, which can then be elaborated into a diverse library of drug-like or pesticide-like molecules.
The core strategy involves a multi-pronged approach to chemical modification:
Core Elaboration: Utilizing the functional group transformations outlined previously (oxidation, halogenation, aromatic substitution), the simple toluene starting material is converted into more functionalized intermediates like 2-(difluoromethyl)-4-fluorobenzoic acid or 1-(bromomethyl)-2-(difluoromethyl)-4-fluorobenzene.
Scaffold Diversification: These key intermediates are then subjected to a battery of coupling and derivatization reactions. For example, the carboxylic acid can be used in amide coupling with a library of diverse amines, while the benzyl bromide can be reacted with a library of phenols or heterocyclic amines. This parallel synthesis approach allows for the rapid generation of hundreds or thousands of related compounds for high-throughput screening.
By starting with this compound, chemists ensure that the desirable difluoromethyl group is present from the outset, allowing them to focus synthetic efforts on building the rest of the molecular architecture and fine-tuning its properties for optimal biological performance.
Bioisosteric Relationships of the Difluoromethyl Group in Molecular Design (focus on chemical properties such as hydrogen bonding ability and lipophilicity, not biological activity)
The difluoromethyl (CF₂H) group is recognized as a valuable bioisostere, meaning it can replace other functional groups in a molecule while retaining or improving its desired properties. This mimicry is based on its unique combination of electronic and steric characteristics, particularly its hydrogen bonding capacity and its impact on lipophilicity.
Hydrogen Bonding Ability: The C-H bond in a difluoromethyl group is significantly polarized due to the strong electron-withdrawing effect of the two fluorine atoms. This polarization imparts a partial positive charge on the hydrogen, allowing it to act as a weak hydrogen bond donor. arkat-usa.org This capacity enables the CF₂H group to serve as a surrogate for traditional hydrogen bond donors like a hydroxyl (-OH) or a thiol (-SH) group. However, the strength of this interaction is weaker than that of a hydroxyl group but is considered comparable to that of groups like thiophenols or anilines. nih.govresearchgate.net The ability to form such an interaction can be critical for a molecule's binding affinity to a biological target.
Lipophilicity: Lipophilicity, often measured as logP, is a critical parameter in drug design that influences solubility, membrane permeability, and metabolic stability. Replacing a hydrogen or a methyl group with a difluoromethyl group generally increases lipophilicity. However, the CF₂H group is notably less lipophilic than the more common trifluoromethyl (CF₃) group. sigmaaldrich.com This provides a more nuanced tool for molecular design, allowing for a moderate increase in lipophilicity. Studies have shown that the change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from slightly decreasing to moderately increasing (-0.1 to +0.4), depending on the molecular context. nih.govgoogle.combohrium.com This tunability allows chemists to optimize a compound's properties more precisely.
Comparative Properties of Functional Groups
| Functional Group | Hydrogen Bond Donor Ability | Typical ΔlogP (vs. -CH₃) | Key Chemical Features |
| -OH (Hydroxyl) | Strong | Negative (more polar) | Strong H-bond donor and acceptor. |
| -SH (Thiol) | Weak | Slightly Positive | Weak H-bond donor; prone to oxidation. |
| -CH₃ (Methyl) | None | 0 (Reference) | Lipophilic; metabolically stable. |
| -CF₂H (Difluoromethyl) | Weak-Moderate | -0.1 to +0.4 nih.govgoogle.com | Lipophilic H-bond donor; metabolically stable. researchgate.netnih.gov |
| -CF₃ (Trifluoromethyl) | None | ~ +1.0 | Strongly electron-withdrawing; highly lipophilic. |
The difluoromethyl group's unique position as a "lipophilic hydrogen bond donor" makes it an attractive bioisostere for hydroxyl or thiol groups, especially in cases where increased metabolic stability or modulated lipophilicity is desired.
Future Research Directions and Persistent Challenges
Development of Novel and More Sustainable Synthetic Methodologies
The quest for greener and more sustainable synthetic routes to fluorinated compounds is a major driver of current research. Traditional methods often rely on harsh reagents and produce significant waste, prompting the exploration of more environmentally benign alternatives.
Recent advancements have focused on several key areas:
Electrochemical Fluorination: This technique offers a promising green alternative by eliminating the need for hazardous chemical oxidants. rsc.orgrsc.org The process involves the use of an electric current to drive the fluorination reaction, often in aprotic solvents containing fluoride (B91410) salts. rsc.orgnih.gov The choice of supporting electrolyte and solvent is crucial for achieving high efficiency and selectivity. rsc.orgnih.gov
Photochemical Fluorination: Utilizing visible light to initiate fluorination reactions represents another sustainable approach, often allowing for milder reaction conditions. rsc.org
Mechanochemical Solid-State Fluorination: This solvent-free method involves the use of mechanical force to drive reactions between solid reactants, such as potassium fluoride (KF) and a substrate, offering a rapid and environmentally friendly pathway to fluorinated compounds. nih.gov
Continuous Flow Processes: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and efficiency. rsc.orgrsc.org The use of fluoroform (CHF3), a non-ozone-depleting gas, as a difluoromethylating agent in continuous flow systems is a particularly noteworthy development. rsc.orgrsc.orgmdpi.com
Alternative Solvents: The use of less conventional solvent systems, such as hexafluoroisopropanol (HFIP)-water two-phase systems, can offer advantages in terms of reaction rates and product recovery. rsc.org
Greener Reagents and Catalysts: The development and utilization of more environmentally friendly reagents and catalysts are central to sustainable synthesis. This includes the use of readily available and less toxic fluoride sources like potassium fluoride (KF) and the exploration of catalysts based on abundant and non-toxic metals. nih.govrsc.orgacs.org
These emerging methodologies hold the potential to significantly reduce the environmental impact of producing 2-(difluoromethyl)-4-fluorotoluene and other fluorinated aromatics.
Expanding the Scope of Site-Selective and Stereoselective Difluoromethylation
Achieving high levels of site-selectivity (regioselectivity) and stereoselectivity in difluoromethylation reactions remains a significant challenge, particularly for complex molecules.
Site-Selective Difluoromethylation: The ability to introduce a difluoromethyl group at a specific position on an aromatic ring is crucial for synthesizing desired isomers like this compound. Recent progress has been made in directing difluoromethylation to specific positions:
Para-Selective C-H Difluoromethylation: Palladium and iron-based catalytic systems have been developed for the para-selective difluoromethylation of arenes, including those with directing groups like carbonyls. rsc.orgnih.govacs.org
Meta-Selective C-H Difluoromethylation: Ruthenium catalysts have shown promise in directing difluoromethylation to the meta position of arenes.
While these methods represent significant advances, the development of catalysts and methods that can selectively target the ortho position for the synthesis of compounds like this compound is an ongoing area of research.
Stereoselective Difluoromethylation: The creation of chiral centers containing a difluoromethyl group with high stereocontrol is another important frontier. While examples of stereoselective difluoromethylation are still limited, some progress has been made: nih.gov
Diastereoselective Synthesis: Methods for the diastereoselective synthesis of difluoromethylated compounds, such as spirooxindoles, have been reported. acs.org
Enantioselective Radical Trifluoromethylation: While not directly difluoromethylation, the development of enantioselective radical trifluoromethylation of benzylic C-H bonds provides valuable insights and potential strategies that could be adapted for difluoromethylation. nih.gov
Further research is needed to develop broadly applicable and highly stereoselective methods for the synthesis of chiral difluoromethylated compounds.
Innovation in Catalytic Systems for Enhanced Efficiency, Selectivity, and Reduced Environmental Impact
Key areas of innovation include:
Transition Metal Catalysis: Transition metals such as palladium, ruthenium, iron, and nickel play a pivotal role in modern difluoromethylation reactions. nih.govrsc.orgacs.orgnih.gov
Palladium Catalysts: Have been successfully employed for the para-selective difluoromethylation of arene esters. acs.org The choice of ligand, such as [1,1′-biphenyl]-2-dicyclohexylphosphine, is critical for achieving high yields and selectivity. acs.org
Iron Catalysts: Iron porphyrin complexes have emerged as effective catalysts for the para-selective C-H difluoromethylation of arenes. nih.gov
Ruthenium Catalysts: Have been developed for meta-selective C-H difluoromethylation. rsc.orgnih.gov
Non-Precious Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts (e.g., palladium, ruthenium) with more abundant and less expensive base metals like iron, cobalt, and nickel to improve the sustainability and cost-effectiveness of the processes. rsc.org
Photocatalysis: The use of light to drive catalytic reactions offers a green and efficient alternative to traditional heating methods. acs.org Covalent Organic Frameworks (COFs) are being explored as novel photocatalysts for direct C-H difluoromethylation of heterocycles. acs.org
Homogeneous vs. Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts are employed in difluoromethylation. Homogeneous catalysts are in the same phase as the reactants, often leading to high selectivity, while heterogeneous catalysts are in a different phase, which can simplify catalyst recovery and reuse. rsc.orgnih.govacs.org The development of robust and recyclable heterogeneous catalysts is a key goal for industrial applications. acs.orgpowells.com
Future research will likely focus on designing catalysts with tailored reactivity and selectivity for specific substrates, including those relevant to the synthesis of this compound.
Exploration of New Difluoromethylating Reagents with Improved Reactivity and Handling Properties
The nature of the difluoromethylating reagent is a critical factor in any synthetic strategy. Researchers are continuously exploring new reagents with improved reactivity, selectivity, and handling characteristics. These reagents can be broadly classified into three categories:
Nucleophilic Difluoromethylating Reagents: These reagents deliver a nucleophilic "CF2H⁻" equivalent. Examples include:
(Difluoromethyl)trimethylsilane (TMSCF2H). acs.orgresearchgate.net
Diethyl difluoromethylphosphonate. rsc.org
Difluoromethyl phenyl sulfone. acs.org
Phosphonium salt ([Ph3P+CF2H]Br-). acs.org
Electrophilic Difluoromethylating Reagents: These reagents deliver an electrophilic "CF2H⁺" equivalent. Examples include:
S-(difluoromethyl)diarylsulfonium salts. nih.govnih.gov
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine. acs.org
N-Difluoromethylthiophthalimide. rsc.org
Radical Difluoromethylating Reagents and Difluorocarbene Precursors: These reagents generate difluoromethyl radicals (•CF2H) or difluorocarbene (:CF2), which are highly reactive intermediates.
Radical Reagents: Zinc difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS) is a notable example of a shelf-stable, easy-to-handle radical difluoromethylating reagent. nih.govmdpi.comacs.orgnih.govacs.orgpowells.com
Difluorocarbene Precursors: These compounds release :CF2 upon activation. Common precursors include chlorodifluoromethane, (bromodifluoromethyl)trimethylsilane, and fluoroform (CHF3). rsc.orgrsc.orgacs.orgnih.govacs.org
The ideal difluoromethylating reagent should be readily available, stable, non-toxic, and highly reactive under mild conditions. The development of such reagents is crucial for making the synthesis of compounds like this compound more practical and scalable.
Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions, including fluorination. acs.orgresearchgate.netmiragenews.comprinceton.edu
Computational modeling provides valuable insights into:
Reaction Mechanisms: DFT calculations can be used to elucidate the step-by-step mechanism of a reaction, identify key intermediates and transition states, and determine the factors that control selectivity. rsc.orgnih.govrsc.orgnih.govnih.govnih.govacs.org For instance, computational studies have helped to understand the role of ligands in palladium-catalyzed trifluoromethylation and the mechanism of photocatalytic difluoromethoxylation of arenes. nih.govnih.gov
Reactivity and Selectivity: Computational models can predict the reactivity of different substrates and reagents, as well as the regioselectivity and stereoselectivity of a reaction. This predictive power can guide the design of new experiments and accelerate the discovery of new synthetic methods. rsc.orgnih.gov
Catalyst Design: By understanding the interaction between a catalyst and the reactants at a molecular level, computational modeling can aid in the rational design of new and improved catalysts with enhanced activity and selectivity. nih.govmiragenews.com
Properties of Fluorinated Molecules: Computational methods can be used to predict the physical and biological properties of fluorinated compounds, which is valuable in drug discovery and materials science. rsc.orgnih.gov
The synergy between computational and experimental chemistry is a powerful approach for advancing the field of fluorine chemistry and developing more efficient and predictable syntheses of target molecules like this compound. acs.org
Addressing Remaining Synthetic Hurdles in Fluorine Chemistry
Despite significant progress, several challenges persist in fluorine chemistry, particularly in the context of difluoromethylation:
Selective C-F Bond Activation: While the focus is often on forming C-F bonds, the selective cleavage of C-F bonds in readily available perfluorinated compounds can be a valuable strategy for synthesizing partially fluorinated molecules. acs.org
Late-Stage Functionalization: The introduction of a difluoromethyl group at a late stage in a synthetic sequence is highly desirable, especially in drug discovery, as it allows for the rapid diversification of complex molecules. rsc.org Developing robust and highly selective late-stage difluoromethylation methods remains a key objective.
Handling of Gaseous Reagents: Some of the most atom-economical difluoromethylating reagents, such as fluoroform (CHF3), are gases, which can present handling challenges in a laboratory setting. The development of new technologies, such as continuous flow reactors, is helping to address this issue. rsc.org
Cost and Availability of Reagents: The cost and commercial availability of some specialized fluorinating reagents can be a barrier to their widespread use, particularly on an industrial scale. Research into developing new, inexpensive reagents from readily available starting materials is ongoing.
Understanding Fluorine's Unique Effects: The high electronegativity and small size of the fluorine atom impart unique properties to fluorinated molecules, which can lead to unexpected reactivity. A deeper understanding of these "fluorine effects" is crucial for the rational design of new synthetic methods. rsc.orgrsc.orgnih.gov
Overcoming these hurdles will require continued innovation in catalyst design, reagent development, and reaction methodology, ultimately leading to more efficient, selective, and sustainable ways to synthesize this compound and other important fluorinated compounds.
Q & A
Q. What are the key structural features of 2-(Difluoromethyl)-4-fluorotoluene that influence its reactivity in synthetic applications?
The compound’s reactivity is governed by the electron-withdrawing effects of the difluoromethyl (-CF2H) and para-fluoro (-F) groups. These substituents polarize the aromatic ring, directing electrophilic substitution to specific positions. For example, fluorination patterns can alter regioselectivity in cross-coupling reactions or nucleophilic aromatic substitutions. Computational modeling (e.g., DFT studies) is recommended to predict reactive sites .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis routes often involve halogenation or fluorination of toluene derivatives. A metal-free approach using sodium 2-chloro-2,2-difluoroacetate as a difluoromethyl source under mild conditions (e.g., DMF, Cs2CO3) has shown promise. Reaction monitoring via <sup>19</sup>F NMR ensures intermediate stability, while column chromatography or recrystallization improves purity. Gas evolution during synthesis requires controlled venting .
Q. What analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR confirm structural integrity and substituent positions.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (214.11 g/mol) with <1 ppm error.
- X-ray Crystallography: Resolves spatial arrangement of fluorine atoms in solid-state studies .
Advanced Research Questions
Q. How does the difluoromethyl group in this compound affect its metabolic stability compared to trifluoromethyl analogs?
The -CF2H group enhances metabolic stability by resisting oxidative degradation while maintaining lipophilicity. Unlike trifluoromethyl (-CF3), which is more environmentally persistent, -CF2H undergoes slower bioaccumulation due to partial enzymatic defluorination. Comparative pharmacokinetic studies in vitro (e.g., liver microsomes) are critical for assessing degradation pathways .
Q. What strategies mitigate environmental risks from fluorinated metabolites derived from this compound?
- Degradation Studies: Monitor hydrolytic and photolytic breakdown using LC-MS to identify persistent metabolites.
- Substituent Engineering: Replace -CF3 with -CF2H in derivative designs to improve biodegradability.
- Environmental Simulation: Use OECD 307/308 guidelines to assess soil/water half-life under varied pH and temperature .
Q. How does fluorination impact the compound’s interaction with biological targets in drug discovery?
Fluorine’s high electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets in enzymes or receptors. For example, the para-fluoro group in this compound may engage in C-F···H-N hydrogen bonding with protein residues. Molecular docking (e.g., AutoDock Vina) paired with isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining safety?
- Hazard Mitigation: Gas evolution (e.g., CO2, HF) during difluoromethylation requires scrubbers and real-time monitoring.
- Process Optimization: Transition from batch to flow chemistry reduces exothermic risks and improves reproducibility.
- Waste Management: Fluorinated byproducts must be neutralized with Ca(OH)2 before disposal .
Methodological Recommendations
- Synthesis: Prioritize metal-free conditions to avoid transition-metal contamination in biomedical applications .
- Analysis: Combine <sup>19</sup>F NMR with IR spectroscopy to track fluorinated intermediates .
- Environmental Testing: Use EPA DSSTox guidelines for persistence, bioaccumulation, and toxicity (PBT) profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
